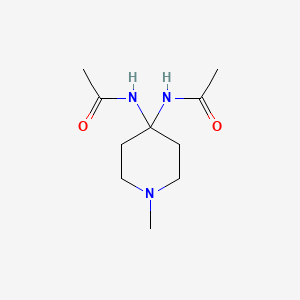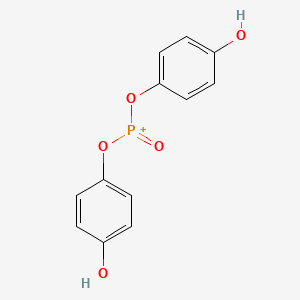![molecular formula C24H22O2 B14260236 (1,3-Phenylene)bis[(4-ethylphenyl)methanone] CAS No. 182683-80-3](/img/structure/B14260236.png)
(1,3-Phenylene)bis[(4-ethylphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] is an organic compound with the molecular formula C32H28O2 It is a derivative of benzophenone, where the phenyl groups are substituted with ethyl groups at the para positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 1,3-dibromobenzene and 4-ethylbenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of (1,3-Phenylene)bis[(4-ethylphenyl)methanone] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Benzophenone: A simpler analog without the ethyl substitutions.
(1,3-Phenylene)bis[(4-methylphenyl)methanone]: Similar structure with methyl groups instead of ethyl groups.
(1,3-Phenylene)bis[(4-chlorophenyl)methanone]: Contains chlorine substituents instead of ethyl groups.
Uniqueness
(1,3-Phenylene)bis[(4-ethylphenyl)methanone] is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. These substitutions can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs.
属性
CAS 编号 |
182683-80-3 |
|---|---|
分子式 |
C24H22O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
[3-(4-ethylbenzoyl)phenyl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C24H22O2/c1-3-17-8-12-19(13-9-17)23(25)21-6-5-7-22(16-21)24(26)20-14-10-18(4-2)11-15-20/h5-16H,3-4H2,1-2H3 |
InChI 键 |
POYSEQXMLYBSJV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
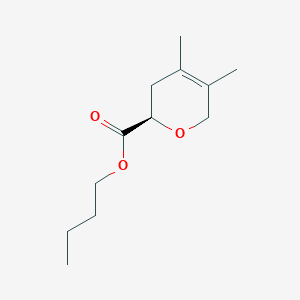
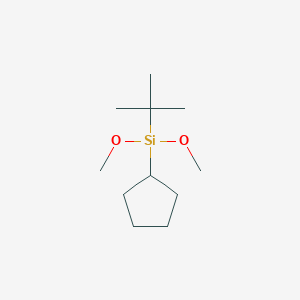

![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
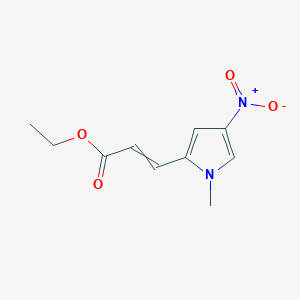
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
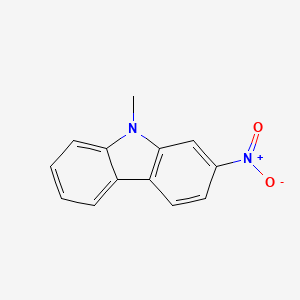
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
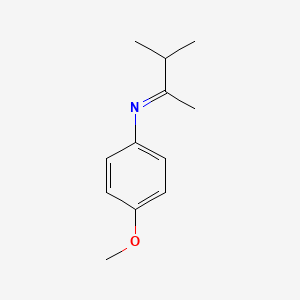
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
